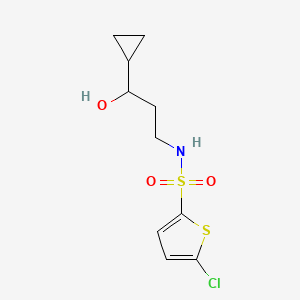

5-氯-N-(3-环丙基-3-羟基丙基)噻吩-2-磺酰胺

货号 B2369228

CAS 编号:

1396679-32-5

分子量: 295.8

InChI 键: SGTIWRZVTIWIKM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

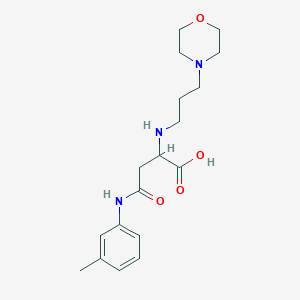

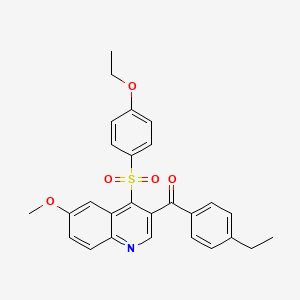

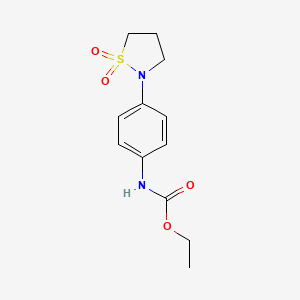

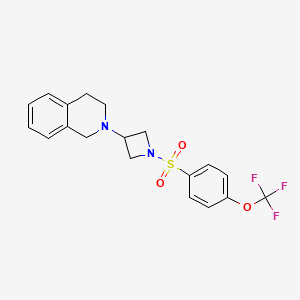

Molecular Structure Analysis

The molecular structure of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide is not explicitly provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide are not detailed in the search results .科学研究应用

- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound due to its sulfonamide moiety. It may inhibit pro-inflammatory pathways, making it a candidate for drug development .

- Anticancer Activity : Investigations suggest that this compound exhibits cytotoxic effects against cancer cells. Its unique structure could be harnessed for targeted therapies .

- Suzuki–Miyaura Coupling : The compound’s chloro-substituted thiophene ring makes it an interesting boron reagent for Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation in organic synthesis .

- Protodeboronation : In catalytic protodeboronation reactions, boronic esters derived from this compound have been employed. These reactions enable the formation of complex molecules with high diastereoselectivity .

- Conjugated Polymers : Thiophene-based compounds are essential building blocks for conducting polymers. Researchers have investigated their use in organic electronics, sensors, and optoelectronic devices .

- Indole Derivatives : The compound’s indole-like core aligns with natural products containing indole. These derivatives often exhibit diverse biological and clinical applications .

- Metabolism and Bioactivation : Understanding the metabolism and bioactivation pathways of this compound is crucial for assessing its safety and potential adverse effects .

- Plant Growth Regulators : The hydroxypropyl group in the structure suggests a potential role in plant growth regulation. Investigating its effects on plant physiology could yield valuable insights .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science

Natural Product Chemistry

Pharmacology and Toxicology

Agrochemicals and Plant Hormones

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO3S2/c11-9-3-4-10(16-9)17(14,15)12-6-5-8(13)7-1-2-7/h3-4,7-8,12-13H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTIWRZVTIWIKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2369158.png)

![4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2369164.png)

![[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2369165.png)